2-[4-Bromo-2-(propan-2-yl)phenoxy]propanoic acid
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Overview
Description
2-[4-Bromo-2-(propan-2-yl)phenoxy]propanoic acid is an organic compound that belongs to the class of phenoxy acids This compound is characterized by the presence of a bromine atom and an isopropyl group attached to a phenoxy ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Bromo-2-(propan-2-yl)phenoxy]propanoic acid typically involves the reaction of 4-bromo-2-(propan-2-yl)phenol with a suitable propanoic acid derivative. One common method is the esterification of 4-bromo-2-(propan-2-yl)phenol with propanoic acid in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-Bromo-2-(propan-2-yl)phenoxy]propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The isopropyl group can be oxidized to form corresponding ketones or alcohols.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide or thiourea, typically under basic conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
Substitution Reactions: Products include amine or thiol derivatives.
Oxidation Reactions: Products include ketones or alcohols.
Reduction Reactions: Products include primary alcohols or aldehydes.
Scientific Research Applications
2-[4-Bromo-2-(propan-2-yl)phenoxy]propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[4-Bromo-2-(propan-2-yl)phenoxy]propanoic acid involves its interaction with specific molecular targets. The bromine atom and isopropyl group play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)propanoic acid
- 2-(2,4-Dichlorophenoxy)propanoic acid
- 2-(4-Chlorophenoxy)propanoic acid
Uniqueness
2-[4-Bromo-2-(propan-2-yl)phenoxy]propanoic acid is unique due to the presence of both a bromine atom and an isopropyl group on the phenoxy ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(4-bromo-2-propan-2-ylphenoxy)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO3/c1-7(2)10-6-9(13)4-5-11(10)16-8(3)12(14)15/h4-8H,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYGVUYOTHESQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)Br)OC(C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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